Methyl (S)-3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate
CAS No.:
Cat. No.: VC13790937
Molecular Formula: C15H21NO4
Molecular Weight: 279.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21NO4 |
|---|---|
| Molecular Weight | 279.33 g/mol |
| IUPAC Name | methyl 3-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate |
| Standard InChI | InChI=1S/C15H21NO4/c1-10(16-14(18)20-15(2,3)4)11-7-6-8-12(9-11)13(17)19-5/h6-10H,1-5H3,(H,16,18)/t10-/m0/s1 |
| Standard InChI Key | LHBYVPLPLFCESM-JTQLQIEISA-N |
| Isomeric SMILES | C[C@@H](C1=CC(=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C |
| SMILES | CC(C1=CC(=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C1=CC(=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C |
Introduction
Molecular Identification and Structural Properties
Chemical Identity
Methyl (S)-3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate (CAS: 1027256-76-3) is a chiral compound with the molecular formula C₁₅H₂₁NO₄ and a molecular weight of 279.33 g/mol . Its IUPAC name is methyl (S)-3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate, reflecting the S-configuration at the chiral center . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1027256-76-3 | |
| PubChem CID | 68656133 | |
| SMILES | CC(C1=CC(=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C | |
| InChIKey | LHBYVPLPLFCESM-JTQLQIEISA-N |
Stereochemical Features
The compound’s (S)-enantiomer is distinguished by its chiral ethylamine side chain, which influences its reactivity and biological interactions. The Boc group (-OC(O)C(CH₃)₃) protects the amine during synthesis, enabling selective functionalization at other sites .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves multi-step protocols to introduce the Boc-protected amine and benzoate ester groups. A representative route includes:
-
Boc Protection: Reaction of 3-(1-aminoethyl)benzoic acid with di-tert-butyl dicarbonate in dichloromethane (DCM) or dimethylformamide (DMF), catalyzed by triethylamine .
-
Esterification: Methylation of the carboxylic acid using methanol and thionyl chloride or dimethyl sulfate .
-
Step 1: tert-Butyl (3-bromopropyl)carbamate (9.4 g, 39.6 mmol) and methyl 4-nitro-3-hydroxybenzoate (5.2 g, 26.4 mmol) are refluxed in DMF with K₂CO₃ (10.9 g, 79.2 mmol) for 16 hours.
-
Step 2: The nitro group is reduced using H₂/Pd-C in methanol/ethyl acetate, yielding the amine intermediate.
-
Step 3: Boc protection and ester hydrolysis are performed sequentially to obtain the final product .
Key Reaction Conditions
| Parameter | Condition | Solvent/Catalyst |
|---|---|---|
| Boc Protection | 0–25°C, 6–16 hours | DCM/DMF, triethylamine |
| Ester Hydrolysis | NaOH (10%), THF/MeOH, 16 hours | NaOH |
| Purification | Column chromatography | Hexane/ethyl acetate |
Physicochemical Properties
Stability and Solubility
The compound is stable at room temperature but requires protection from moisture . Solubility data:
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc-CH₃), 3.97 (s, 3H, OCH₃), 4.24 (t, 2H, -OCH₂-), 7.70–7.84 (m, 3H, aromatic) .
-
¹³C NMR: δ 28.2 (Boc-C(CH₃)₃), 81.6 (Boc-O), 167.4 (C=O ester) .
Applications in Pharmaceutical Research
Intermediate for API Synthesis
The compound is pivotal in synthesizing peptidomimetics and kinase inhibitors. Its Boc group enables selective deprotection under acidic conditions (e.g., HCl/dioxane), facilitating further functionalization .
Case Study: Synthesis of a thrombin inhibitor analog :
-
Methyl (S)-3-(1-Boc-aminoethyl)benzoate is coupled with a pyridinyl moiety via amide bond formation, followed by Boc deprotection to yield the active compound.
Enantioselective Studies
The (S)-enantiomer exhibits distinct biological activity compared to the (R)-form. For example, in a serotonin receptor antagonist study, the (S)-configured derivative showed 10-fold higher affinity.
Research Advancements
Novel Derivatives
Recent studies have functionalized the benzoate ring with fluorinated groups to enhance metabolic stability. For instance, 5-fluoro derivatives showed improved pharmacokinetic profiles in rodent models .
Catalytic Applications
The compound serves as a ligand in asymmetric catalysis. When coordinated to palladium, it facilitates Suzuki-Miyaura couplings with enantiomeric excess (ee) >90% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume